molecular formula C12H16N4O B2569215 2-azido-N-(4-butylphenyl)acetamide CAS No. 1486729-34-3

2-azido-N-(4-butylphenyl)acetamide

Cat. No. B2569215
CAS RN: 1486729-34-3
M. Wt: 232.287
InChI Key: KYBSTGQWJCBSEB-UHFFFAOYSA-N
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Description

2-azido-N-(4-butylphenyl)acetamide is a biochemical compound with the molecular formula C12H16N4O and a molecular weight of 232.28 . It is used for proteomics research .


Synthesis Analysis

The synthesis of a similar compound, 2-azido-N-(4-nitrophenyl)acetamide, has been reported . The process involved dissolving 2-Chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water (70:30) and refluxing for 24 hours at 80 °C. After cooling, the compound precipitated, was filtered off, dried, and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Environmental Protection and Water Purification

2-azido-N-(4-butylphenyl)acetamide demonstrates significant potential in environmental protection, particularly in water purification processes. Its adsorptive properties make it highly effective in removing contaminants such as acetaminophen (ACT) from water sources. Studies have shown that materials like ZnAl/biochar, in conjunction with this compound, can adsorb pollutants at rates higher than their weight, indicating a high potential for cleaning up pharmaceutical effluents and medical waste from water bodies. Key mechanisms involved in the adsorption process include π-π interactions, hydrogen bonds, and electrostatic interaction. Furthermore, the effectiveness of these adsorbents remains consistent even after multiple usage cycles, highlighting the compound's utility in sustainable water treatment solutions (Igwegbe et al., 2021).

Advanced Oxidation Processes for Water Treatment

This compound is also integral in advanced oxidation processes (AOPs), a set of techniques crucial for treating water and breaking down recalcitrant compounds in the environment. The compound is part of processes that lead to the generation of various by-products during the treatment of acetaminophen in water. The understanding of its degradation pathways, by-products, and their biotoxicity is essential for enhancing water treatment methodologies and ensuring the safety of released water into the environment (Qutob et al., 2022).

Heterocyclic Synthesis

In the field of synthetic chemistry, this compound serves as a critical intermediate for the synthesis of heterocyclic compounds. Its chemical reactivity and method of preparation allow chemists to create a variety of novel heterocyclic systems, indicating its importance in drug design and material science. The synthesis processes involving this compound are integral for developing new pharmaceuticals and innovative materials (Gouda et al., 2015).

properties

IUPAC Name

2-azido-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-3-4-10-5-7-11(8-6-10)15-12(17)9-14-16-13/h5-8H,2-4,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBSTGQWJCBSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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